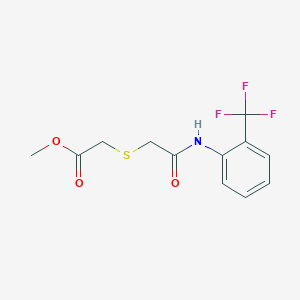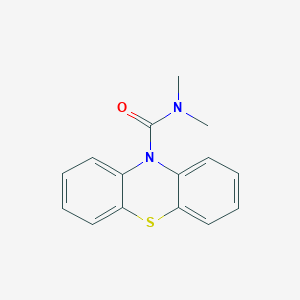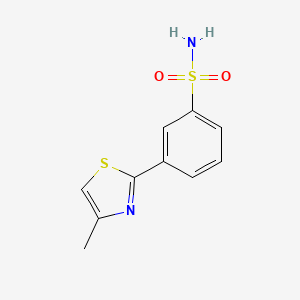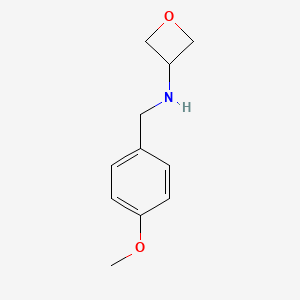![molecular formula C11H8ClN3O2S B2514089 N-[[(2-chloro-3-pyridinyl)amino]-sulfanylidenemethyl]-2-furancarboxamide CAS No. 866014-57-5](/img/structure/B2514089.png)
N-[[(2-chloro-3-pyridinyl)amino]-sulfanylidenemethyl]-2-furancarboxamide
Overview
Description
Comparative Pharmacokinetics Analysis
The first paper discusses the pharmacokinetics of a lipophilic substituted benzamide and compares it with sulpiride in rats. The compound , N-[(1-butyl-2-pyrrolidinyl)methyl]-2-methyl-5-sulfamoyl-2,3-dihydrobenzofuran-7-carboxamide hydrochloride, demonstrated a higher systemic bioavailability and brain penetration compared to sulpiride. This suggests that the compound has a higher potential for crossing the gastrointestinal membrane and the blood-brain barrier, which could be beneficial for central nervous system targeting drugs .
Molecular Structure and Transformation Analysis
The second paper explores the acid-catalyzed transformations of N-(5-methyl-2-furyl)ethyl 3-aminothieno[2,3-b]pyridine-2-carboxamides, which undergo furan ring opening. The study resulted in the formation of derivatives of a new fused heterocyclic system – pyrrolo[1,2-a][1,4]diazocine. The structures of these compounds were elucidated using NMR, IR, and MS data, providing insights into the chemical behavior of furan-containing compounds under acidic conditions .
Synthesis, Characterization, and Activity Analysis
The third paper focuses on the synthesis and characterization of N-((5-chloropyridin-2-yl)carbamothioyl)furan-2-carboxamide and its metal complexes. The ligand and its complexes were characterized using various techniques, including FT-IR, NMR, and HR-MS, and the ligand's crystal structure was determined. The study also included DFT computations and thermal decomposition analysis. The biological activities of the compounds were assessed, revealing their potential as antioxidants and anticancer agents, particularly against MCF-7 breast cancer cells .
Physical and Chemical Properties Analysis
While the provided papers do not directly discuss the physical and chemical properties of "N-[[(2-chloro-3-pyridinyl)amino]-sulfanylidenemethyl]-2-furancarboxamide", they do provide valuable information on related compounds. The pharmacokinetic data , molecular transformations , and synthesis and characterization of similar compounds contribute to a broader understanding of the chemical and physical behavior of furan-containing carboxamides and their potential applications in medicinal chemistry.
Scientific Research Applications
Inhibition of Metal Corrosion
N-[[(2-chloro-3-pyridinyl)amino]-sulfanylidenemethyl]-2-furancarboxamide related compounds, such as 4-Chloro-2-((furan-2-ylmethyl)amino)-5-sulfamoylbenzoic acid (FSM), have been investigated for their inhibitory effects on mild steel corrosion in sulfuric acid solutions. The studies showed that the inhibition efficiency increases with the concentration of the inhibitor but decreases with rising temperature. The inhibition is of a mixed type, and the compounds form an adherent film on the metal surface, obeying the Langmuir adsorption isotherm. This indicates potential applications in protecting metals from corrosion in industrial settings (Sappani & Karthikeyan, 2014).
Synthesis and Chemical Interactions
The compound has been involved in various synthesis processes. For instance, its derivatives have been synthesized through reactions with different reagents, leading to the formation of various products. These products have been further subjected to reactions to obtain title compounds, showcasing the compound’s versatility in chemical synthesis (Abdel-rahman et al., 2003).
Mechanism of Action
Target of Action
The primary target of the compound N-[(2-chloropyridin-3-yl)carbamothioyl]furan-2-carboxamide is the c-Jun N-terminal kinase 3 . This kinase plays a crucial role in cellular processes such as proliferation, differentiation, and apoptosis .
Mode of Action
N-[(2-chloropyridin-3-yl)carbamothioyl]furan-2-carboxamide interacts with its target, the c-Jun N-terminal kinase 3, at specific binding site residues including Ile70, Ala91, Ile124, and Leu206 . This interaction results in changes in the kinase’s activity, which can lead to alterations in the cellular processes it regulates .
Result of Action
Given its interaction with the c-jun n-terminal kinase 3, it is likely that it influences cellular processes such as proliferation, differentiation, and apoptosis .
properties
IUPAC Name |
N-[(2-chloropyridin-3-yl)carbamothioyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3O2S/c12-9-7(3-1-5-13-9)14-11(18)15-10(16)8-4-2-6-17-8/h1-6H,(H2,14,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACHZMBMZCATIQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)NC(=S)NC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001329572 | |
| Record name | N-[(2-chloropyridin-3-yl)carbamothioyl]furan-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001329572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
32.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24822923 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[(2-chloropyridin-3-yl)carbamothioyl]furan-2-carboxamide | |
CAS RN |
866014-57-5 | |
| Record name | N-[(2-chloropyridin-3-yl)carbamothioyl]furan-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001329572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-[(9H-Fluoren-9-ylmethoxy)carbonyl]thiomorpholin-3-YL)acetic acid](/img/structure/B2514006.png)

![N-(2-chlorophenyl)-2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2514010.png)
![2-Bromo-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-A]pyrazine](/img/structure/B2514011.png)

![N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-oxobenzo[f]chromene-2-carboxamide](/img/structure/B2514014.png)
![1-(2-(2-(4-Methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)-3-(thiophen-2-yl)urea](/img/structure/B2514016.png)


![N-(1-benzylpiperidin-4-yl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide](/img/no-structure.png)

![ethyl 4-((1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)amino)-4-oxobutanoate](/img/structure/B2514024.png)
![2-[(benzyloxy)carbonyl]-1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B2514028.png)